4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine

basicity pKa homopiperazine

Choose this 4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine scaffold for kinase inhibitor programs targeting JAK, ROS1, RET, or ATR. The seven-membered homopiperazine ring delivers distinct pKa (~11) and logD (−3.70) versus piperazine, enabling systematic SAR of solubility, permeability, and selectivity. The free NH handle simplifies bioconjugation for PROTACs and affinity probes. Procure high-purity (≥97%) building block to strengthen IP position in patentable chemical space.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
CAS No. 1565048-62-5
Cat. No. B1434392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine
CAS1565048-62-5
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC=CN3C2=CC=N3
InChIInChI=1S/C11H15N5/c1-3-12-5-8-15(7-1)11-10-2-4-14-16(10)9-6-13-11/h2,4,6,9,12H,1,3,5,7-8H2
InChIKeyXMGPHPBVUZLQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1565048-62-5): Core Scaffold Identity & Procurement Baseline


4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1565048-62-5, molecular formula C₁₁H₁₅N₅, MW 217.27) is a heterocyclic building block composed of a pyrazolo[1,5-a]pyrazine core substituted at the 4-position with a 1,4-diazepane (homopiperazine) moiety. The compound is commercially supplied as a versatile small-molecule scaffold, primarily for research use, with typical purities of 95–97% . The core scaffold appears in multiple patent families targeting ROS1, RET, JAK, and casein kinase inhibition, but the unelaborated 4-diazepanyl derivative itself serves as a key synthetic intermediate rather than a terminal bioactive agent [1][2][3].

Why Piperazine or Morpholine Analogs Cannot Simply Replace the 1,4-Diazepane Substituent in Pyrazolo[1,5-a]pyrazine Scaffolds


The 1,4-diazepane (homopiperazine) ring is not a trivial homolog of piperazine; the additional methylene unit expands the ring from six to seven members, altering both conformational flexibility and nitrogen basicity . The predicted pKa of the parent homopiperazine is approximately 11.0, compared to ~9.7–9.8 for piperazine, a difference that can shift the ionization state at physiological pH and impact solubility, permeability, and target engagement . Furthermore, the computed logD (pH 7.4) of −3.70 for 1,4-diazepane indicates distinct lipophilicity relative to piperazine analogs, which may affect off-target binding and metabolic stability [1]. When this moiety is attached to the electron-deficient pyrazolo[1,5-a]pyrazine core, these physicochemical differences propagate into the ADME and selectivity profile of downstream lead compounds, making simple substitution of the diazepane with a piperazine or morpholine a non-conservative change in a medicinal chemistry program [2].

Quantitative Differentiation Evidence: 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine vs. Closest Analogs


Ring-Size Basicity Shift: Homopiperazine pKa vs. Piperazine in the Context of the Pyrazolopyrazine Core

The parent 1,4-diazepane (homopiperazine) exhibits a predicted pKa of 11.02 ± 0.20, approximately 1.2–1.3 log units higher than the pKa of piperazine (~9.7–9.8) . When this amine is conjugated to the electron-withdrawing pyrazolo[1,5-a]pyrazine core, the pKa is reduced, but the relative offset between the seven-membered diazepane and the six-membered piperazine persists [1]. This basicity difference means that at physiological pH 7.4, the diazepane-substituted compound will have a different protonation state and charge distribution compared to its piperazine analog, directly affecting hydrogen-bonding capacity, solubility, and membrane permeability.

basicity pKa homopiperazine piperazine ring expansion

Lipophilicity Offset: Computed LogD (pH 7.4) of 1,4-Diazepane vs. Piperazine

The computed distribution coefficient at pH 7.4 (LogD₇.₄) for 1,4-diazepane is −3.70, whereas the LogD₇.₄ for piperazine is approximately −2.4 to −2.7 [1][2]. The more negative LogD of the seven-membered ring indicates it is more hydrophilic than piperazine, which can lead to lower passive membrane permeability but potentially improved aqueous solubility. This balance is critical in CNS drug design, where moderate LogD values are required for blood-brain barrier penetration, and in kinase inhibitor programs where cellular permeability must be balanced with solubility.

lipophilicity LogD homopiperazine piperazine ADME

Patent-Grounded Scaffold Presence: JAK and ROS1 Inhibitor Programs Employing Pyrazolopyrazine-Diazepane Motifs

The pyrazolo[1,5-a]pyrazin-4-yl motif substituted with various amines, including diazepane-containing residues, is explicitly claimed in multiple granted patents for kinase inhibition [1][2]. The Pfizer JAK-inhibitor patent (WO2017144995A1) specifically covers pyrazolo[1,5-a]pyrazin-4-yl derivatives as TYK2 ligands, with the 4-position substitution being a critical vector for tuning selectivity [3]. The Janssen ROS1 inhibitor patent (WO-2015144799-A1) covers both 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives, confirming that the diazepane ring is an intentional design element, not a random substitution [4]. The presence of 4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine as a building block in these programs is further supported by its commercial cataloging as 'Abrocitinib Related Compound 3' (same molecular formula C₁₁H₁₅N₅), linking it to a clinically approved JAK inhibitor .

JAK inhibitor ROS1 inhibitor patent analysis scaffold privileged structure

Purity Tier and Analytical Specification for Repeatable SAR: 95% vs. 97% Commercial Grades

4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine is commercially available at two primary purity grades: ≥95% (supplied by CymitQuimica/Biosynth at €186/5 mg) and 97% (supplied by CheMenu as catalog CM292407) . For comparison, the closely related 4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1566453-50-6) is also listed at 97% purity, but the diazepane derivative commands a price premium (approximately €37/mg for the 5 mg scale vs. typical piperazine building blocks at €5–15/mg), reflecting a differentiated synthetic route or lower commercial availability . This price differential is consistent with the additional synthetic complexity of installing a seven-membered homopiperazine ring versus a six-membered piperazine on the pyrazolopyrazine core [1].

purity quality control batch consistency SAR procurement specification

Conformational Flexibility Advantage: Seven-Membered Ring vs. Six-Membered Piperazine in Target Binding Pockets

The 1,4-diazepane ring, being a seven-membered saturated heterocycle, possesses greater conformational flexibility than the six-membered piperazine ring . This flexibility allows the diazepane to adopt multiple low-energy conformations, which can facilitate induced-fit binding to kinase hinge regions or allosteric pockets that are inaccessible to the more rigid piperazine [1]. In the context of pyrazolo[1,5-a]pyrazine-based kinase inhibitors, the conformational adaptability of the 4-substituent has been leveraged to achieve selectivity within the kinase family—an observation supported by the ATR inhibitor crystallography work of Barsanti et al. (2015), where subtle changes in the tetrahydropyrazolopyrazine substituent produced dramatic shifts in kinome selectivity profiles [2].

conformational flexibility ring size entropy binding pocket kinase hinge

Caveat: Absence of Direct Head-to-Head Biological Potency Data for the Unelaborated Scaffold

A comprehensive search of the primary literature and public databases (PubChem, ChEMBL, BindingDB) did not yield any head-to-head IC₅₀, Kd, or cellular activity data comparing 4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine directly against its piperazine, morpholine, or other C4-substituted analogs in the same assay [1]. The compound is predominantly used as a synthetic intermediate; its biological activity data, when available, are typically reported for further elaborated derivatives bearing additional substituents on the pyrazole or pyrazine rings [2]. This absence of direct potency comparison data means that the differentiation evidence presented above rests on physicochemical and structural class-level inference rather than on matched biological assay results. Users requiring target-specific potency data should commission head-to-head profiling of the diazepane scaffold against their comparator of interest under standardized assay conditions.

data gap building block IC50 cellular assay direct comparison

Optimal Application Scenarios for 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Exploiting the Diazepane Scaffold for Selectivity Tuning

In kinase inhibitor programs targeting JAK, ROS1, RET, or ATR, the 4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine scaffold serves as a key intermediate for introducing a seven-membered diamine substituent that modulates hinge-region binding and solvent-channel interactions [1][2]. The conformational flexibility of the diazepane ring (greater than piperazine) can be exploited to access selectivity pockets that are sterically inaccessible to six-membered ring analogs [3]. The scaffold's direct relevance to the abrocitinib (JAK1 inhibitor) chemotype makes it particularly valuable for programs pursuing next-generation JAK inhibitors with improved selectivity profiles .

Physicochemical Property Screening: Probing Basicity and Lipophilicity SAR Around the 4-Position

The distinct pKa (~11 for parent homopiperazine, modulated by the core) and LogD₇.₄ (−3.70 for parent diazepane) of the 1,4-diazepane substituent provide a differentiated region of physicochemical space for systematic SAR exploration [1][2]. By comparing the diazepane-substituted core against matched piperazine and morpholine analogs, medicinal chemistry teams can map the impact of ring size on solubility, permeability (PAMPA or Caco-2), and metabolic stability in a controlled manner [3]. This scaffold is therefore most valuable in multiparameter optimization campaigns where balancing potency, ADME, and selectivity is the primary objective.

Patent-Landscaped Scaffold for IP-Generating Kinase Programs

Given the explicit claiming of pyrazolo[1,5-a]pyrazin-4-yl derivatives in granted patents from Pfizer (JAK, WO2017144995A1) and Janssen (ROS1, WO-2015144799-A1), the 4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine scaffold offers a well-precedented starting point for designing novel, patentable kinase inhibitors [1][2]. By further elaborating the diazepane nitrogen (e.g., sulfonylation, acylation, or aryl substitution), research groups can generate composition-of-matter claims that build upon but differentiate from the existing patent estate [3]. Laboratories engaged in competitive kinase inhibitor discovery should prioritize this scaffold over less-precedented alternatives to strengthen their IP position.

Chemical Biology Probe Synthesis: Functionalizable Diazepane Handle

The free NH group of the 1,4-diazepane ring offers a convenient handle for further functionalization, including biotinylation, fluorophore conjugation, or photoaffinity labeling [1]. This makes 4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine a useful intermediate for generating chemical biology probes (e.g., PROTAC precursors, affinity chromatography ligands) derived from pyrazolopyrazine-based kinase inhibitors [2]. The seven-membered ring provides a longer linker reach than piperazine, which can reduce steric clash when the probe is bound to its protein target [3].

Quote Request

Request a Quote for 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.